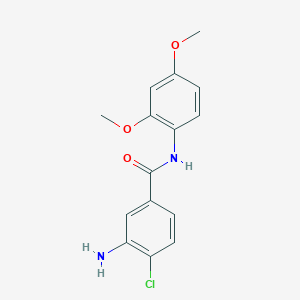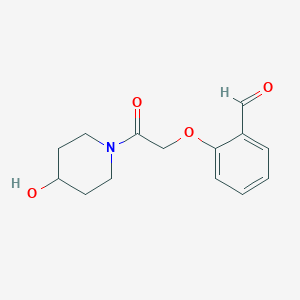
2-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde: is an organic compound that features a piperidine ring, a benzaldehyde moiety, and an oxoethoxy linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the piperidine ring.
Reduction: Reduction reactions can target the carbonyl group in the benzaldehyde moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzaldehyde carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent and intermediate in organic synthesis. It can be employed in the synthesis of more complex molecules and in the development of new synthetic methodologies .
Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding due to its structural features .
Medicine: Its structural components are often found in pharmacologically active molecules .
Industry: In the industrial sector, the compound can be used in the production of polymers, resins, and other materials with specific properties .
Mecanismo De Acción
The mechanism of action of 2-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The benzaldehyde moiety can participate in covalent bonding with nucleophilic residues in proteins, leading to changes in protein function .
Comparación Con Compuestos Similares
- 2-(4-Hydroxypiperidin-1-yl)benzaldehyde
- 4-Hydroxy-2-piperidinone
- 2-(4-Hydroxypiperidin-1-yl)acetophenone
Comparison:
- 2-(4-Hydroxypiperidin-1-yl)benzaldehyde: Similar structure but lacks the oxoethoxy linkage, making it less versatile in certain synthetic applications.
- 4-Hydroxy-2-piperidinone: Contains a piperidinone ring instead of a piperidine ring, leading to different reactivity and biological activity.
- 2-(4-Hydroxypiperidin-1-yl)acetophenone: Features an acetophenone moiety instead of benzaldehyde, affecting its chemical properties and potential applications .
Propiedades
Fórmula molecular |
C14H17NO4 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
2-[2-(4-hydroxypiperidin-1-yl)-2-oxoethoxy]benzaldehyde |
InChI |
InChI=1S/C14H17NO4/c16-9-11-3-1-2-4-13(11)19-10-14(18)15-7-5-12(17)6-8-15/h1-4,9,12,17H,5-8,10H2 |
Clave InChI |
CKRNTLWRBUJVTA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)C(=O)COC2=CC=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


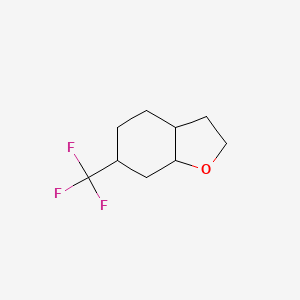
![2',6'-Dimethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13000959.png)

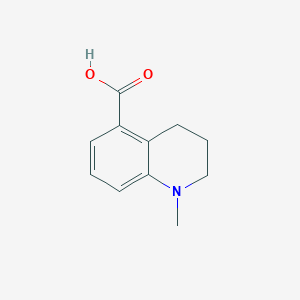
![6-Bromo-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13000975.png)
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13000982.png)
![N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13000987.png)
![6-Fluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B13000988.png)
![N-Ethylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13001003.png)
![(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)boronic acid](/img/structure/B13001008.png)
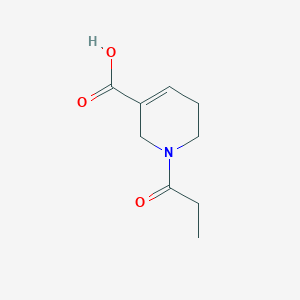
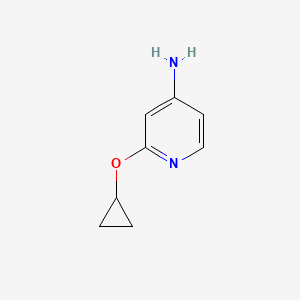
![Ethyl4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B13001022.png)
